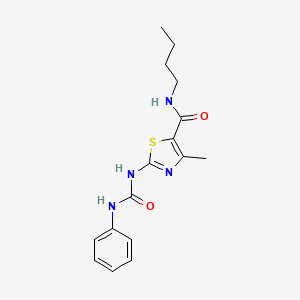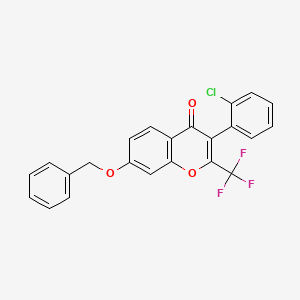
7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Its structure is characterized by a chromone core with benzyloxy, chlorophenyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:
Benzylation: The chromone core is first benzyloxylated under basic conditions using benzyl chloride and a suitable base like sodium hydroxide.
Chlorophenyl Substitution: Introduction of the 2-chlorophenyl group is achieved through a Friedel-Crafts acylation reaction.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under radical or nucleophilic conditions.
Industrial Production Methods: While industrial production methods are not as well-documented for this specific compound, the processes often rely on scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be utilized.
Chemical Reactions Analysis
Types of Reactions: 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions:
Oxidation: This can lead to the formation of quinones or epoxides.
Reduction: The chromone core can be reduced to flavanones.
Substitution: The benzyloxy or chlorophenyl groups can be substituted under specific conditions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation agents like bromine or iodine for aromatic substitutions.
Oxidation Products: Quinones, epoxides.
Reduction Products: Flavanones.
Substitution Products: Various halo derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is used as a precursor in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of pharmacologically active agents. Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: In industry, it can be used in the development of specialty chemicals, including dyes and pigments, due to its chromone core which imparts color properties.
Mechanism of Action
The mechanism by which 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. Its benzyloxy group can engage in π-π stacking interactions, while the chlorophenyl and trifluoromethyl groups enhance binding affinity through hydrophobic interactions. Pathways involved may include modulation of enzyme activity or receptor binding, but specific targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison:
Similar Compounds: 7-hydroxychromone, 3-(2-chlorophenyl)-4H-chromen-4-one.
Uniqueness: The presence of both benzyloxy and trifluoromethyl groups in 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one enhances its reactivity and potential binding interactions, distinguishing it from its analogs.
7-hydroxychromone.
3-(2-chlorophenyl)-4H-chromen-4-one.
2-(trifluoromethyl)-4H-chromen-4-one.
This detailed analysis provides a comprehensive overview of the compound this compound, its preparation, reactions, and applications. Its unique structure offers a wide range of possibilities for further research and development in various fields.
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3O3/c24-18-9-5-4-8-16(18)20-21(28)17-11-10-15(29-13-14-6-2-1-3-7-14)12-19(17)30-22(20)23(25,26)27/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMNGOXRTMHAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
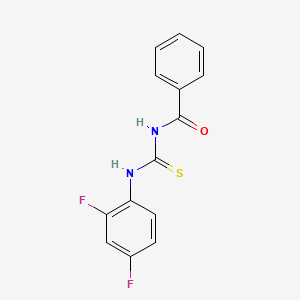
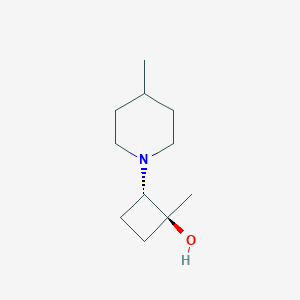
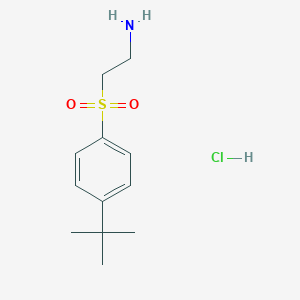
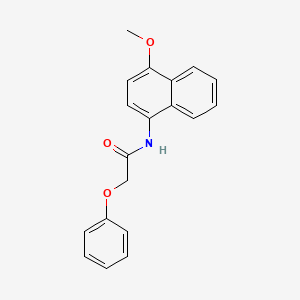
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
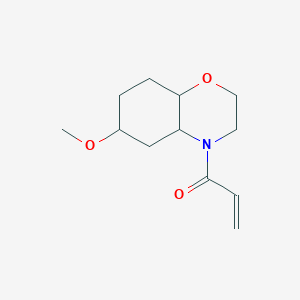
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)

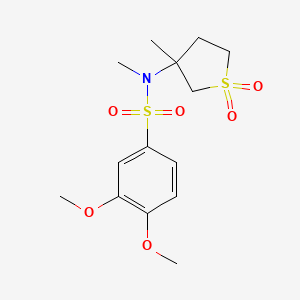
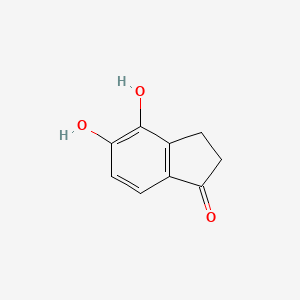
![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 5-CHLORO-2-FLUOROBENZOATE](/img/structure/B2666021.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2666023.png)
